![molecular formula C17H28N6O4 B2471793 8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione CAS No. 851941-48-5](/img/structure/B2471793.png)
8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
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Overview
Description
The compound seems to be a complex organic molecule that contains a piperazine ring and a purine dione structure. Piperazine is a common cyclic amine that is used in the synthesis of many pharmaceuticals and other organic compounds . Purine diones are a type of organic compound that includes many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including the piperazine ring and the purine dione structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the piperazine ring could influence its solubility and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O4/c1-19-15-14(16(26)20(2)17(19)27)23(4-3-10-24)13(18-15)12-22-7-5-21(6-8-22)9-11-25/h24-25H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMDILNMVKPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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